![molecular formula C21H17N3O3 B3259867 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide CAS No. 324774-83-6](/img/structure/B3259867.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide
Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIBA is a synthetic compound that was first synthesized in 2003 and has since been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide involves its ability to inhibit the activity of several enzymes and proteins that are involved in the development and progression of various diseases. 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the regulation of gene expression. 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has several advantages for laboratory experiments, including its ability to inhibit the activity of HDACs and the proteasome, which are important targets for drug development. However, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide, including the development of more efficient synthesis methods, the identification of new targets for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, the use of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide as a tool for studying the biological and pharmacological properties of HDACs and the proteasome can provide valuable insights into the mechanisms of these enzymes and their role in disease development and progression.
Conclusion:
In conclusion, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has been extensively studied for its biological and pharmacological properties, and its ability to inhibit the activity of several enzymes and proteins that are involved in the development and progression of various diseases. While 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has several advantages for laboratory experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the potential of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide as a therapeutic agent in various diseases.
Scientific Research Applications
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and infectious diseases. 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of these diseases.
properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-pyridin-3-ylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(23-15-7-3-11-22-13-15)10-4-12-24-20(26)16-8-1-5-14-6-2-9-17(19(14)16)21(24)27/h1-3,5-9,11,13H,4,10,12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXIMWNSPYIDQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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